molecular formula C27H28F5N5O7 B6291106 H-Tz-PEG4-PFP CAS No. 2565807-55-6

H-Tz-PEG4-PFP

カタログ番号 B6291106
CAS番号: 2565807-55-6
分子量: 629.5 g/mol
InChIキー: OEIRMXIZHVPFFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Tz-PEG4-PFP is a peptide-based prodrug of the potent anti-cancer agent docetaxel, developed by scientists at the University of California, San Francisco. The prodrug is composed of two parts: a hydrophilic, polyethylene glycol (PEG) chain, and a lipophilic, peptide-based drug moiety. This combination of components makes this compound an ideal drug candidate for targeted drug delivery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

科学的研究の応用

H-Tz-H-Tz-PEG4-PFP4-PFP has been studied extensively in the laboratory and clinical settings. In the laboratory, the prodrug has been used to study the pharmacokinetics and pharmacodynamics of docetaxel, as well as its effects on cancer cell lines. In clinical trials, the prodrug has been used to treat various types of cancer, including breast, lung, and prostate cancers. In addition, H-Tz-H-Tz-PEG4-PFP4-PFP has been studied in preclinical models to assess its potential as a targeted drug delivery system.

作用機序

H-Tz-H-Tz-PEG4-PFP4-PFP is designed to be a targeted drug delivery system. The prodrug is composed of two parts: a hydrophilic, polyethylene glycol (H-Tz-PEG4-PFP) chain, and a lipophilic, peptide-based drug moiety. The this compound chain increases the solubility of the drug in the body, while the peptide-based drug moiety increases the affinity of the drug for target cells. Once the prodrug is taken up by the target cells, the lipophilic peptide portion is cleaved off, releasing the active drug.
Biochemical and Physiological Effects
Once the prodrug is taken up by the target cells, the active drug is released. The active drug, docetaxel, is a potent anti-cancer agent that works by inhibiting the growth of cancer cells. It works by disrupting the microtubules that are responsible for cell division and preventing the formation of new cancer cells. In addition, docetaxel has been shown to induce apoptosis, or programmed cell death, in cancer cells.

実験室実験の利点と制限

H-Tz-H-Tz-PEG4-PFP4-PFP has several advantages for laboratory experiments. First, the prodrug is easy to synthesize and is relatively stable in solution. In addition, the prodrug is highly soluble in water, which makes it easy to work with in the laboratory. Finally, the prodrug is designed for targeted drug delivery, which makes it ideal for studying the pharmacokinetics and pharmacodynamics of docetaxel in vitro.
However, there are also some limitations. First, the prodrug is not as effective in vivo as it is in vitro. This is due to the fact that the prodrug is rapidly metabolized in the body, reducing its effectiveness. In addition, the prodrug is not as effective in targeting cancer cells as other drugs, such as monoclonal antibodies.

将来の方向性

There are several potential future directions for H-Tz-H-Tz-PEG4-PFP4-PFP. First, the prodrug could be further optimized to increase its efficacy in vivo. This could be done by increasing the binding affinity of the drug moiety for cancer cells, or by increasing the stability of the prodrug in the body. In addition, the prodrug could be used in combination with other drugs to increase its effectiveness. Finally, the prodrug could be used to deliver other drugs, such as monoclonal antibodies, to cancer cells.

合成法

H-Tz-H-Tz-PEG4-PFP4-PFP is synthesized by a process known as ring-opening metathesis polymerization (ROMP). In this process, a catalyst is used to open the rings of a monomer, forming a long chain of monomers. The H-Tz-PEG4-PFP chain is then attached to the drug moiety, which is composed of two peptides, Tz and PFP. The Tz peptide is a hydrophilic molecule that acts as a carrier for the drug, while the PFP peptide is a lipophilic molecule that increases the solubility of the drug in the body.

特性

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[4-(1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F5N5O7/c28-20-21(29)23(31)25(24(32)22(20)30)44-19(38)6-9-41-11-13-43-15-14-42-12-10-40-8-1-7-33-27(39)18-4-2-17(3-5-18)26-36-34-16-35-37-26/h2-5,16H,1,6-15H2,(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIRMXIZHVPFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F5N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。